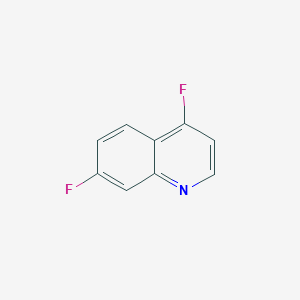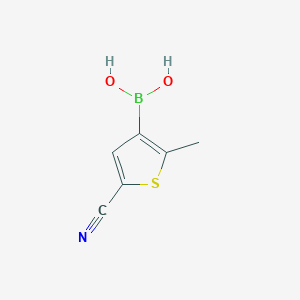
(5-Cyano-2-methylthiophen-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Cyano-2-methylthiophen-3-yl)boronic acid is an organoboron compound with the molecular formula C6H6BNO2S. This compound is notable for its role in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds. The presence of both a cyano group and a boronic acid moiety makes it a versatile intermediate in the synthesis of various organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyano-2-methylthiophen-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as at room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality. Additionally, the scalability of these methods ensures that large quantities of the compound can be produced to meet commercial demands.
化学反応の分析
Types of Reactions: (5-Cyano-2-methylthiophen-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.
Reduction: Lithium aluminum hydride or other strong reducing agents are used.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major products are alcohols or phenols.
Reduction: The major product is the corresponding amine.
科学的研究の応用
(5-Cyano-2-methylthiophen-3-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Industry: The compound is used in the production of materials with specific properties, such as polymers and electronic materials.
作用機序
The mechanism of action of (5-Cyano-2-methylthiophen-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
類似化合物との比較
(5-Cyano-2-methylthiophen-3-yl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Lacks the cyano and thiophene groups, making it less versatile in certain synthetic applications.
(4-Cyano-2-methylphenyl)boronic acid: Similar in structure but lacks the thiophene ring, which can affect its reactivity and applications.
(5-Bromo-2-methylthiophen-3-yl)boronic acid:
The unique combination of the cyano group and thiophene ring in this compound makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C6H6BNO2S |
|---|---|
分子量 |
167.00 g/mol |
IUPAC名 |
(5-cyano-2-methylthiophen-3-yl)boronic acid |
InChI |
InChI=1S/C6H6BNO2S/c1-4-6(7(9)10)2-5(3-8)11-4/h2,9-10H,1H3 |
InChIキー |
WKVLJHGAUUCXDB-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(SC(=C1)C#N)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


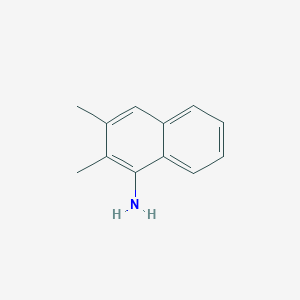
![4-Hydrazinyl-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916739.png)


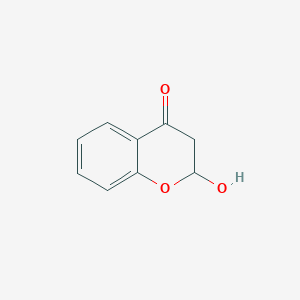
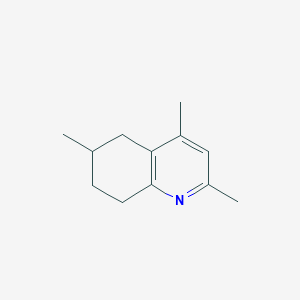

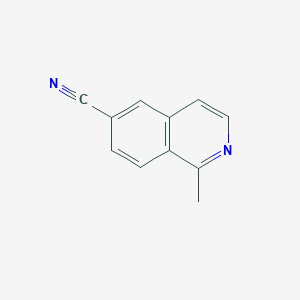
![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B11916772.png)


![4'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11916790.png)
![Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B11916797.png)
